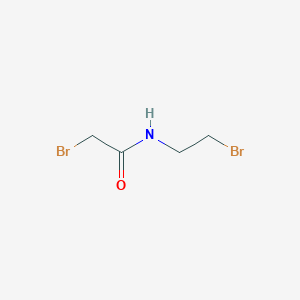

2-Bromo-n-(2-bromoethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7152-58-1 |

|---|---|

Molecular Formula |

C4H7Br2NO |

Molecular Weight |

244.91 g/mol |

IUPAC Name |

2-bromo-N-(2-bromoethyl)acetamide |

InChI |

InChI=1S/C4H7Br2NO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) |

InChI Key |

PCLSXVNWCCKTNI-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)NC(=O)CBr |

Origin of Product |

United States |

Bromoacetylating Agents:

Optimization of Reaction Conditions and Yield for Bromoacetamide Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield of 2-Bromo-N-(2-bromoethyl)acetamide while minimizing the formation of impurities. Key parameters to consider include the choice of reagents, solvent, temperature, and reaction time.

Key Optimization Parameters:

Temperature: The acylation reaction is often exothermic. Performing the reaction at low temperatures (e.g., 0 °C to room temperature) helps to control the reaction rate and reduce the formation of byproducts from secondary reactions involving the bromine atoms. orgsyn.org

Base: The choice and amount of base are critical. A slight excess of a non-nucleophilic tertiary amine is typically used to neutralize the generated acid without competing in the acylation reaction.

Solvent: Aprotic solvents are generally preferred. The polarity of the solvent can influence the reaction rate and the solubility of the starting materials and products.

Reagent Purity: The purity of the 2-bromoethylamine salt and the bromoacetyl halide is paramount to achieving a high yield of the desired product.

The following table summarizes the optimization of conditions for a generic N-substituted bromoacetamide synthesis, which can be adapted for the target molecule.

| Parameter | Condition | Effect on Yield/Purity | Rationale |

| Temperature | 0 °C to RT | High | Minimizes side reactions and decomposition. |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | High | Efficiently scavenges acid without acting as a nucleophile. chemicalbook.com |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | High | Good solubility for reactants and inert under reaction conditions. chemicalbook.com |

| Stoichiometry | Slight excess of acylating agent | Moderate | Can drive the reaction to completion but may require more purification. |

| Reaction Time | 1-4 hours | High | Typically sufficient for completion at low temperatures. chemicalbook.com |

Chemo- and Regioselectivity in the Synthesis of N-substituted Bromoacetamides

The synthesis of this compound is a prime example where chemo- and regioselectivity are critical for success. The term "chemoselectivity" refers to the preferential reaction of a reagent with one of two or more different functional groups. In this case, the bromoacetylating agent must selectively react with the amino group of 2-bromoethylamine over the alkyl bromide.

The high nucleophilicity of the primary amine compared to the much weaker nucleophilicity of the bromide leaving group ensures that the desired N-acylation is the overwhelmingly favored reaction pathway. The reaction is an example of a Schotten-Baumann reaction, where an amine is acylated by an acyl halide.

Regioselectivity, which concerns the site of reaction within a molecule, is straightforward in this synthesis. The amine is the only nucleophilic center available for acylation on the 2-bromoethylamine molecule.

However, a potential side reaction is the intermolecular reaction between the product molecules or with the starting 2-bromoethylamine, leading to oligomerization. This can be minimized by:

Using dilute reaction conditions.

Maintaining a low temperature to slow down the rate of the undesired Williamson ether-like synthesis or N-alkylation reactions.

Careful, slow addition of the acylating agent to the amine solution to avoid localized high concentrations. chemicalbook.com

The development of new synthetic methods often focuses on enhancing this selectivity under milder conditions. nih.gov

Novel Synthetic Routes and Green Chemistry Considerations for this compound

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. For the synthesis of this compound, several novel approaches and green chemistry principles can be considered.

Novel Synthetic Routes:

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative for amide bond formation. nih.gov Lipases or proteases could potentially catalyze the aminolysis of a bromoacetate (B1195939) ester with 2-bromoethylamine. This approach would operate under mild aqueous conditions, reducing the need for harsh reagents and organic solvents.

Photocatalysis: Recent advances have shown that photocatalysis can be used for atom-transfer radical addition (ATRA) reactions to form C-C bonds. nih.gov While not directly forming the amide bond, related photoredox strategies could be envisioned for activating precursors under mild conditions.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor can offer better control over reaction parameters like temperature and mixing, potentially improving yield and safety, especially for exothermic reactions.

Green Chemistry Considerations:

Atom Economy: The classical synthesis using an acyl halide and an amine in the presence of a base has a moderate atom economy due to the formation of a salt byproduct. Catalytic direct amidation of bromoacetic acid with 2-bromoethylamine would be a more atom-economical alternative, with water as the only byproduct. ucl.ac.uk

Solvent Selection: Replacing chlorinated solvents like DCM with greener alternatives such as 2-methyl-THF or cyclopentyl methyl ether (CPME) would reduce the environmental impact.

Energy Efficiency: Developing methods that proceed efficiently at ambient temperature, such as some catalytic or enzymatic routes, would lower the energy consumption of the process.

A patent for bromoacetamide synthesis highlights an improved method involving an amination reaction in chloroform (B151607) at low temperatures (-20 °C to -10 °C), which is claimed to reduce reaction time and improve product stability. google.com Such low-temperature conditions are also beneficial for selectivity.

Mechanistic Investigations of 2 Bromo N 2 Bromoethyl Acetamide Reactivity

Nucleophilic Substitution Pathways Involving Bromine Centers

2-Bromo-N-(2-bromoethyl)acetamide possesses two carbon-bromine bonds, each susceptible to nucleophilic attack. The primary alkyl bromide of the N-(2-bromoethyl) group and the α-bromo acetyl group present distinct electronic and steric environments, influencing their relative reactivity towards nucleophiles.

The substitution at the α-bromo position is characteristic of α-halo amides. These reactions typically proceed via a second-order nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In this concerted process, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is dependent on the concentrations of both the substrate and the incoming nucleophile. masterorganicchemistry.com The presence of the adjacent amide group can influence the reaction rate.

The N-(2-bromoethyl) moiety also features a primary alkyl bromide, which is also prone to SN2 reactions. organic-chemistry.org The accessibility of this primary carbon makes it a good target for nucleophiles. The relative rates of substitution at the two bromine centers will be influenced by the nature of the nucleophile and the reaction conditions. For instance, a sterically hindered nucleophile might preferentially attack the less hindered N-(2-bromoethyl) carbon.

In principle, under conditions that favor carbocation formation (e.g., polar protic solvents and a poor nucleophile), a first-order nucleophilic substitution (SN1) pathway could be considered. However, the formation of a primary carbocation is generally disfavored, making the SN2 pathway the more probable mechanism for both bromine centers. organic-chemistry.org

A comparative analysis of reaction rates for similar monofunctional compounds under identical conditions would provide a clearer picture of the relative reactivity of the two bromine centers in this compound.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Leaving Group | Good leaving group is crucial | Good leaving group is crucial |

| Solvent | Polar protic solvents favor | Polar aprotic solvents favor |

Intramolecular Cyclization Mechanisms Initiated by Bromoethyl Scaffolds

The presence of a nucleophilic nitrogen atom and electrophilic carbon centers within the same molecule allows for the possibility of intramolecular cyclization. In the case of this compound, the amide nitrogen can act as an internal nucleophile, attacking either of the bromo-substituted carbons.

Attack of the amide nitrogen on the adjacent α-bromoacetyl carbon would be an example of a 5-endo-tet cyclization, which is generally disfavored according to Baldwin's rules. However, attack on the carbon of the N-(2-bromoethyl) group represents a 5-exo-tet cyclization, a kinetically favored process. This would lead to the formation of a five-membered heterocyclic ring, specifically a morpholin-3-one (B89469) derivative.

The propensity for intramolecular cyclization will be in competition with intermolecular nucleophilic substitution by external nucleophiles. The outcome of the reaction will depend on factors such as the concentration of the external nucleophile and the solvent. Dilute conditions generally favor intramolecular reactions.

Role of Amide Nitrogen in Directing or Influencing Reactivity

The amide nitrogen in this compound plays a multifaceted role in the molecule's reactivity. Its lone pair of electrons is delocalized into the carbonyl group through resonance. quora.comstackexchange.com This resonance has several important consequences:

Reduced Nucleophilicity of the Carbonyl Carbon: The delocalization of the nitrogen's lone pair reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to the carbonyl carbon of a ketone or an aldehyde. quora.comncert.nic.in

Nucleophilicity of the Amide Nitrogen: While the resonance reduces the availability of the lone pair, the amide nitrogen can still act as a nucleophile, particularly in intramolecular reactions as discussed above. Its nucleophilicity is generally lower than that of an amine. youtube.com

Influence on the α-Bromo Center: The electron-withdrawing nature of the amide group can influence the reactivity of the α-bromo center.

The planarity of the amide bond due to resonance also imposes conformational constraints on the molecule, which can affect the feasibility of certain reaction pathways, including intramolecular cyclizations.

Electrophilic Behavior of Carbonyl and Alpha-Bromo Centers

This compound possesses two primary electrophilic centers: the carbonyl carbon and the α-carbon bonded to bromine.

The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. ncert.nic.in However, as mentioned previously, the resonance contribution from the amide nitrogen mitigates this electrophilicity. stackexchange.comyoutube.com Nucleophilic attack at the carbonyl carbon is a common reaction for amides, often leading to addition-elimination reactions, though amides are generally less reactive than other carboxylic acid derivatives like esters and acid chlorides. msu.edu

The α-carbon bearing the bromine atom is a strong electrophilic center due to the electron-withdrawing inductive effect of the bromine atom and the adjacent carbonyl group. This makes it highly susceptible to attack by nucleophiles in SN2 reactions. In many cases, the α-carbon is the more reactive electrophilic site compared to the carbonyl carbon, especially for reactions with soft nucleophiles.

The N-(2-bromoethyl) group also contains an electrophilic carbon attached to bromine, and its reactivity will be influenced by the electronic effects of the amide functionality.

Table 2: Relative Reactivity of Carbonyl Compounds towards Nucleophiles

| Compound Type | Reactivity | Reason for Reactivity |

| Acid Chloride | Highest | Strong inductive effect of chlorine, poor resonance donation. |

| Anhydride | High | Two carbonyl groups competing for the central oxygen's lone pair. |

| Aldehyde | Moderate-High | Less steric hindrance and no electron-donating group (compared to ketones). |

| Ketone | Moderate | More steric hindrance and two electron-donating alkyl groups. |

| Ester | Low | Resonance donation from the oxygen lone pair. |

| Amide | Lowest | Strong resonance donation from the nitrogen lone pair. |

Reaction Kinetics and Thermodynamic Profiles of this compound Transformations

The kinetics of the nucleophilic substitution reactions are expected to follow second-order rate laws for an SN2 mechanism, where the rate is proportional to the concentrations of both the acetamide (B32628) and the nucleophile. masterorganicchemistry.com The rate constants for substitution at the two different bromine centers would provide a quantitative measure of their relative reactivity. These rate constants would be influenced by factors such as the solvent, temperature, and the nature of the nucleophile.

The intramolecular cyclization would likely exhibit first-order kinetics under conditions where it is the dominant pathway, as the reaction rate would depend only on the concentration of the substrate. youtube.com

Without specific experimental or computational data for this compound, any discussion of its kinetic and thermodynamic profiles remains qualitative and based on analogies with similar chemical systems.

2 Bromo N 2 Bromoethyl Acetamide As a Building Block in Complex Organic Synthesis

Utility in Heterocyclic Compound Synthesis (e.g., Aziridines, Piperazines)

The presence of two electrophilic centers in 2-Bromo-N-(2-bromoethyl)acetamide makes it a highly suitable precursor for the synthesis of various nitrogen-containing heterocycles. The differential reactivity of the α-bromoacetyl and β-bromoethyl moieties can be exploited to achieve selective cyclizations.

One of the primary applications of this compound is in the synthesis of aziridines . Through an intramolecular cyclization, the nitrogen atom can displace the bromine atom on the bromoethyl group, leading to the formation of an N-acetylaziridine ring. This process is typically facilitated by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity. The resulting N-acetylaziridine is an activated aziridine, which can undergo further nucleophilic ring-opening reactions, making it a valuable intermediate in its own right.

Furthermore, this compound serves as a key building block for the synthesis of piperazine (B1678402) derivatives. The reaction with a primary amine can lead to the formation of a piperazin-2-one (B30754) ring system through a sequential N-alkylation and subsequent intramolecular amidation. Alternatively, dimerization of the molecule or its derivatives under specific conditions can lead to the formation of symmetrically substituted piperazines. The piperazine scaffold is a ubiquitous feature in many biologically active molecules, underscoring the importance of this synthetic route. For instance, N-chloroacetylated piperazines are known intermediates in the synthesis of various pharmaceutical compounds.

| Heterocycle | Synthetic Strategy | Key Features |

| Aziridines | Intramolecular cyclization | Base-mediated, formation of activated N-acetylaziridine |

| Piperazines | Reaction with primary amines or dimerization | Formation of piperazin-2-ones or symmetrically substituted piperazines |

Application in Tandem Reactions and Cascade Processes

The bifunctional nature of this compound is particularly well-suited for the design of tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly efficient, minimizing the need for purification of intermediates and reducing waste.

A potential tandem reaction involving this compound could be initiated by the selective reaction of one of the bromo-groups with a suitable nucleophile. The resulting intermediate could then undergo a subsequent intramolecular cyclization, triggered by the remaining bromo-group. For example, reaction with a dinucleophile could lead to a tandem alkylation-cyclization sequence, rapidly assembling a more complex heterocyclic system.

Cascade reactions initiated by the reaction of this compound can lead to the formation of polycyclic structures. The initial alkylation or acylation event can unveil a reactive site that triggers a cascade of bond formations. While direct examples involving this specific compound are not extensively documented, the reactivity of similar bis-electrophilic acetamides in cascade processes suggests its potential in this area. For instance, cascade reactions have been developed for the synthesis of 3-(2-bromoethyl)benzofurans, highlighting the utility of the bromoethyl moiety in initiating such sequences. nih.govwikipedia.org

Precursor for Advanced Pharmaceutical Intermediates

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals. nih.gov this compound serves as a versatile precursor for a variety of advanced pharmaceutical intermediates, primarily due to its ability to introduce a C4N fragment into a molecule.

The synthesis of substituted piperazines and other nitrogen heterocycles from this building block provides access to scaffolds that are central to the development of new therapeutic agents. For example, N-acetylhomopiperazines are important pharmaceutical intermediates that can be synthesized from precursors with similar reactivity profiles. The ability to further functionalize the initial heterocyclic products allows for the creation of libraries of compounds for drug discovery screening.

Moreover, the reactivity of the two bromine atoms allows for the introduction of diverse functionalities, leading to the synthesis of precursors for constrained peptide mimetics. These structures are designed to mimic the secondary structures of peptides, such as β-turns, and are valuable in the design of enzyme inhibitors and other bioactive molecules.

| Intermediate Type | Synthetic Application | Relevance |

| Substituted Piperazines | Building blocks for various drug candidates | Scaffold present in numerous CNS agents, antihistamines, and anti-infectives |

| N-Acetylaziridines | Reactive intermediates for further elaboration | Allows for stereospecific introduction of nitrogen-containing functionalities |

| Constrained Dipeptides | Precursors for peptide mimetics | Important for the development of protease inhibitors and other targeted therapies |

Role in Cross-Linking and Functionalization Strategies

The presence of two electrophilic bromine atoms makes this compound an effective cross-linking agent for polymers and biopolymers. Cross-linking is a crucial process for modifying the physical and chemical properties of materials, such as enhancing mechanical strength, thermal stability, and swelling behavior.

In polymer chemistry, this compound can be used to form covalent bonds between polymer chains that possess nucleophilic functional groups, such as amines or thiols. This is particularly relevant in the development of hydrogels, where the degree of cross-linking dictates the material's water absorption capacity and mechanical properties. beilstein-journals.org The distance between the two bromine atoms provides a specific spacer length for the cross-link.

In the realm of bioconjugation, haloacetamide functionalities are commonly used to modify proteins and peptides, typically by reacting with the thiol group of cysteine residues. nih.gov The bifunctional nature of this compound allows it to act as a homobifunctional cross-linker, capable of linking two biomolecules or different sites within the same biomolecule. This is valuable for studying protein-protein interactions and for the development of antibody-drug conjugates. Furthermore, it can be used for the functionalization of surfaces and nanoparticles, enabling the immobilization of biomolecules for applications in biosensors and diagnostics.

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are powerful tools in modern organic synthesis for generating molecular diversity. worktribe.com While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions has not been extensively reported, its structural features suggest potential for its integration into novel multicomponent systems.

The two electrophilic sites could potentially react sequentially with different nucleophilic components in a one-pot process. For example, one of the bromo-groups could react in an initial step, and the resulting intermediate could then participate in a subsequent multicomponent cyclization. The development of new MCRs is an active area of research, and bifunctional building blocks like this compound offer intriguing possibilities for the discovery of novel transformations for the rapid assembly of complex heterocyclic libraries. The use of bifunctional components in Ugi and Passerini reactions is a known strategy to increase the structural diversity of the resulting products. wikipedia.org

Contributions of 2 Bromo N 2 Bromoethyl Acetamide to Material Science and Polymer Chemistry Research

Monomer or Cross-Linking Agent in Polymer Synthesis

Theoretically, 2-Bromo-N-(2-bromoethyl)acetamide could function as a cross-linking agent. The two bromine atoms can react with nucleophilic sites on different polymer chains, such as amines, thiols, or carboxylates, to form covalent bonds that bridge the chains together. This would result in the formation of a three-dimensional polymer network, a fundamental structure for hydrogels and elastomers. The differential reactivity of the two C-Br bonds—one activated by the adjacent carbonyl group and the other a primary alkyl halide—could potentially allow for controlled or sequential cross-linking reactions.

However, no studies were found that demonstrate the use of this compound as either a monomer for polymerization or as a cross-linking agent in a polymeric system.

Functionalization of Polymeric Materials via Bromoacetamide Moieties

The bromoacetamide group is a well-known and efficient alkylating agent for nucleophiles, particularly the thiol groups of cysteine residues in proteins and peptides. This reactivity is often exploited in bioconjugation chemistry. In principle, this moiety on this compound could be used to attach the molecule to a polymer that has been pre-functionalized with thiol or amine groups. This would leave the second bromine atom on the ethyl group available for further reactions, introducing a reactive site onto the polymer backbone.

While this is a chemically plausible strategy, no specific examples of using this compound for the functionalization of polymeric materials have been reported in the scientific literature.

Design of Responsive Materials Utilizing Reactive Bromoethyl Groups

The carbon-bromine bond is susceptible to cleavage by various stimuli, including certain chemical reagents and, in some contexts, light or heat. A polymer functionalized with the bromoethyl group of this compound could potentially be designed as a responsive material. For instance, the C-Br bond could be a triggerable point for the release of a tethered molecule or for a change in the polymer's properties upon cleavage.

This remains a hypothetical application, as there is no research demonstrating the design or synthesis of responsive materials that specifically utilize the reactive bromoethyl group of this compound.

Surface Modification and Grafting Techniques Employing the Compound

The reactive nature of the two bromine atoms makes this compound a potential candidate for surface modification and grafting. It could be used to "graft" polymer chains onto a surface ("grafting-to" method) or to initiate polymerization from a surface ("grafting-from" method). For example, a surface could first be functionalized with nucleophiles that react with one of the bromine atoms of the compound. The remaining bromine atom would then serve as an initiation site for a surface-initiated polymerization technique like atom transfer radical polymerization (ATRP), assuming a suitable catalyst system is employed.

This approach is a cornerstone of modern materials science for creating functional surfaces. However, the application of this compound for such a purpose is not described in the available literature.

Bio Organic and Mechanistic Biological Probing Studies with 2 Bromo N 2 Bromoethyl Acetamide Excluding Clinical Data

Investigations into Enzyme Inhibition Mechanisms in vitro (e.g., Covalent Modification)

There is no specific research available on the in vitro investigation of enzyme inhibition by 2-Bromo-N-(2-bromoethyl)acetamide. Bromoacetamide moieties are known to act as alkylating agents and can form covalent bonds with nucleophilic residues on proteins, such as cysteine or histidine, often leading to irreversible enzyme inhibition. However, studies detailing the specific inhibitory activity, kinetics, or covalent modification mechanisms of this compound towards any particular enzyme are absent from the current scientific literature.

Receptor Binding Kinetics and Target Identification at a Molecular Level

No studies were found that investigate the receptor binding kinetics or identify specific molecular targets of this compound or any molecular probe derived from it. Target identification is a critical step in understanding the mechanism of action of a bioactive compound, but this research has not been published for this compound.

Elucidation of Intracellular Signaling Pathways through Chemical Probes

Consistent with the lack of synthesized molecular probes from this scaffold, there is no literature on the use of this compound-based probes to elucidate intracellular signaling pathways. The development of such tools would be a prerequisite for these types of mechanistic studies.

Development of Affinity Tags and Derivatization Agents for Biomolecules

The structure of this compound, with two reactive sites, suggests it could theoretically be used as a homobifunctional crosslinking agent to study protein-protein interactions or as a derivatization agent for biomolecules. However, there are no published reports on its development or application as an affinity tag or as a specialized derivatization agent for the analysis of biomolecules. Research on other bromoacetamide derivatives for modifying biomolecules exists, but these are distinct from this compound.

Computational and Theoretical Chemistry Studies of 2 Bromo N 2 Bromoethyl Acetamide

Molecular Orbital Analysis and Electronic Structure Characterization

A comprehensive molecular orbital analysis of 2-Bromo-N-(2-bromoethyl)acetamide would involve quantum chemical calculations to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. The distribution of electron density and the locations of electrophilic and nucleophilic sites would also be elucidated through such an analysis.

Reaction Pathway Modeling and Transition State Identification

Specific research on the reaction pathway modeling and transition state identification for this compound has not been extensively reported. However, the reactivity of related compounds offers clues into its potential chemical transformations. For example, the reaction of N-bromoacetamide with olefins has been studied, revealing a process that involves the formation of 2-bromo-N-bromoacetimidates. researchgate.net This suggests that this compound could participate in complex reactions involving its bromine substituents and the amide group.

Modeling the reaction pathways of this compound would require sophisticated computational methods to map the potential energy surface for various reactions. This would involve identifying the structures of reactants, products, and, crucially, the transition states that connect them. The activation energies calculated from these transition states would provide quantitative predictions of reaction rates.

Conformational Analysis and Energy Landscapes

While a detailed conformational analysis and energy landscape for this compound is not specifically documented, studies on similar molecules, like 2-Bromo-N-(2-chlorophenyl)acetamide, have been conducted. researchgate.net In the crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide, the conformation of the N-H bond is syn to the ortho-substituent on the phenyl ring and anti to both the carbonyl and C-Br bonds. researchgate.net This preference for specific conformations is due to a combination of steric and electronic effects.

For this compound, a thorough conformational analysis would involve rotating the single bonds within the molecule and calculating the corresponding energy at each rotational angle. This would generate a potential energy surface, or energy landscape, highlighting the low-energy, stable conformations and the energy barriers between them. Such an analysis would be crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Spectroscopic Property Prediction (Theoretical)

Theoretical prediction of spectroscopic properties for this compound can be inferred from experimental data on related compounds. For instance, the infrared (IR) spectra of various bromoacetamide derivatives show characteristic absorption bands. irphouse.com The N-H stretching vibrations typically appear in the range of 3200-3400 cm⁻¹, while the C=O stretching vibration is observed around 1608-1720 cm⁻¹. irphouse.com The C-N stretching is found near 1475-1480 cm⁻¹, and the C-Br stretching occurs in the 500-700 cm⁻¹ region. irphouse.com

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in spectral assignment. Similarly, theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), providing valuable information for structure elucidation.

Interactive Table: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Peak/Signal | Functional Group |

| Infrared (IR) | ~3300 cm⁻¹ | N-H stretch |

| Infrared (IR) | ~1650 cm⁻¹ | C=O stretch |

| Infrared (IR) | ~1480 cm⁻¹ | C-N stretch |

| Infrared (IR) | ~600 cm⁻¹ | C-Br stretch |

| ¹H NMR | Varies | CH₂ protons |

| ¹H NMR | Varies | NH proton |

| ¹³C NMR | Varies | Carbonyl carbon |

| ¹³C NMR | Varies | Aliphatic carbons |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. While specific descriptors for this compound have not been published, we can anticipate the types of descriptors that would be relevant.

These descriptors would be calculated using quantum chemistry software and would include:

HOMO and LUMO energies: As mentioned earlier, these are fundamental for predicting electrophilic and nucleophilic attacks.

Hardness and Softness: These concepts, derived from HOMO and LUMO energies, predict the polarizability and reactivity of the molecule.

Mulliken and Natural Population Analysis (NPA) charges: These provide information about the charge distribution on each atom, indicating potential sites for electrostatic interactions.

Fukui functions: These are used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks.

By calculating these descriptors, one could build quantitative structure-activity relationship (QSAR) models to predict the biological activity or toxicity of this compound and related compounds.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Bromo N 2 Bromoethyl Acetamide

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be a critical tool for confirming the elemental composition of 2-Bromo-N-(2-bromoethyl)acetamide. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact molecular formula.

For this compound (C₄H₇Br₂NO), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the presence of ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br isotopes in a predictable ratio. The high resolution of the instrument would allow for the differentiation of the target compound from other molecules with the same nominal mass but different elemental compositions.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotopic Composition | Calculated m/z |

|---|---|---|

| C₄H₇Br₂NO | [M+H]⁺ with ⁷⁹Br⁷⁹Br | Data not available |

| C₄H₇Br₂NO | [M+H]⁺ with ⁷⁹Br⁸¹Br | Data not available |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule in solution.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the methylene (B1212753) protons adjacent to the bromine atoms and the amide nitrogen. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplets, singlets) would reveal the neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon environments. Signals would be expected for the carbonyl carbon of the amide, and the two methylene carbons bonded to the bromine atoms. The chemical shifts of these signals would be indicative of their electronic environment.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the connectivity of the atoms within the molecule and providing an unambiguous structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Br-CH₂-C=O | Data not available | Data not available |

| C=O | - | Data not available |

| N-H | Data not available | - |

| N-CH₂- | Data not available | Data not available |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). C-Br stretching vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The C-Br bonds might show stronger signals in the Raman spectrum compared to the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C=O Stretch (Amide I) | Data not available | Data not available |

| N-H Bend (Amide II) | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography could provide an exact three-dimensional model of its solid-state structure. This technique would determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This would offer definitive proof of the molecule's connectivity and conformation in the solid state.

Chromatographic Techniques for Purity Analysis and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC would be a primary method for determining the purity of this compound. A sample would be injected into a column, and its components would be separated based on their affinity for the stationary and mobile phases. A detector, such as a UV-Vis detector, would generate a chromatogram, with the area of the peak corresponding to the compound being proportional to its concentration. This allows for the quantification of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. This technique is particularly useful for identifying volatile impurities.

Future Research Directions and Emerging Applications of 2 Bromo N 2 Bromoethyl Acetamide

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)

There is no specific literature detailing the synthesis of 2-Bromo-N-(2-bromoethyl)acetamide using novel methodologies such as flow chemistry or photochemistry. While flow chemistry has been applied to the production of other acetamides to ensure high yield and purity, no such application has been documented for this specific compound. General synthesis of bromoacetamides often involves the reaction of an amine with bromoacetyl bromide or the bromination of an acetamide (B32628). chemicalbook.comirejournals.com

Expansion into New Areas of Catalysis and Reagent Development

The potential of this compound as a catalyst or a specialized reagent remains an open area for investigation. The presence of two reactive bromine atoms suggests its potential as a bifunctional alkylating agent or as a precursor for more complex molecular scaffolds. However, no published research currently explores its development or application in catalysis or as a named reagent for specific organic transformations.

Advanced Materials Applications and Nanotechnology Integration

Currently, there are no available studies that describe the integration of this compound into advanced materials or its use in nanotechnology. The bifunctional nature of the molecule could theoretically make it a candidate for use as a cross-linker in polymer chemistry or as a surface modification agent in materials science, but these applications have not been reported.

Development of Structure-Reactivity Relationships for Rational Design

A detailed study of the structure-reactivity relationships of this compound is not present in the current body of scientific literature. Such studies are crucial for the rational design of new derivatives with tailored properties. For related compounds, the electrophilic nature of the bromoethyl group is known to be key to its reactivity, allowing it to alkylate nucleophilic sites on other molecules.

Interdisciplinary Research at the Interface of Chemistry and Biology

The biological activity of this compound has not been specifically characterized. Related bromoacetamides are known to act as alkylating agents that can modify biomolecules like proteins and enzymes, making them subjects of interest for biochemical studies. However, without specific research, the potential applications of this compound in chemical biology remain speculative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-N-(2-bromoethyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of precursor acetamides. For example, analogous compounds like 2-bromo-N-(4-fluorophenyl)acetamide are synthesized via transesterification of bromoacetic acid derivatives with amines under controlled temperatures (60–80°C) . Optimal conditions include inert atmospheres (N₂/Ar) and solvents like dichloromethane or ethyl acetate. Purification often employs recrystallization using mixed solvents (e.g., ethyl acetate/petroleum ether), yielding >80% purity . Reaction monitoring via TLC or HPLC is critical to minimize byproducts like dehalogenated species.

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify bromine-induced deshielding; e.g., acetamide protons resonate at δ 2.0–2.2 ppm, while bromoethyl groups show splitting near δ 3.5–4.0 ppm .

- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) resolve bond angles and confirm stereochemistry. For brominated analogs, C-Br bond lengths typically measure 1.9–2.0 Å .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺) and isotopic patterns (²⁷Br/⁸¹Br) .

Advanced Research Questions

Q. How do electronic and steric effects of the dual bromine substituents influence nucleophilic substitution reactions in this compound?

- Methodological Answer : The electron-withdrawing bromine atoms enhance electrophilicity at the carbonyl and ethyl carbons. Kinetic studies using polar aprotic solvents (DMF, DMSO) reveal competing SN2 pathways: bromide displacement at the acetamide or ethyl group. Steric hindrance from the ethyl chain slows reactivity compared to mono-brominated analogs (e.g., 2-Bromo-N-(3-methylphenyl)acetamide) . Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distributions at reactive sites .

Q. What computational strategies are employed to predict the reactivity and stability of this compound in aqueous vs. nonpolar environments?

- Methodological Answer :

- Solvent modeling : Molecular dynamics (MD) simulations assess solvation effects. Polar solvents stabilize charge-separated transition states, accelerating hydrolysis.

- Density Functional Theory (DFT) : Calculates Gibbs free energy (ΔG) for degradation pathways, such as debromination or amide hydrolysis. For example, aqueous-phase ΔG for Br⁻ elimination may exceed 30 kcal/mol, indicating thermal instability .

- QSPR models : Relate Hammett σ constants of substituents to reaction rates, aiding in solvent selection .

Q. How can researchers resolve contradictions in biological activity data for brominated acetamides, such as conflicting cytotoxicity reports?

- Methodological Answer :

- Dose-response profiling : Use standardized assays (e.g., MTT) across multiple cell lines to differentiate specific vs. off-target effects. For instance, N-(2-Bromo-4-nitrophenyl)acetamide shows IC₅₀ variability (2–50 µM) depending on cell type .

- Metabolomic profiling : LC-MS/MS identifies metabolites (e.g., glutathione adducts) that may detoxify reactive intermediates .

- Structural analogs : Compare with compounds like N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide to isolate the role of the bromoethyl group in activity .

Q. What safety protocols are recommended for handling this compound, given its potential reactivity?

- Methodological Answer :

- Containment : Use fume hoods and sealed reaction vessels to prevent bromide vapor release .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory. Avoid skin contact, as bromoacetamides are alkylating agents .

- Waste disposal : Neutralize with 10% sodium thiosulfate to reduce brominated byproducts before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.